molecular formula C10H13NO2 B171823 (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 199395-78-3

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B171823
M. Wt: 179.22 g/mol
InChI Key: WKEBXZCAMSSMGE-UHFFFAOYSA-N
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Patent
US06137007

Procedure details

45.1 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (310 ml) and pyridine (39 ml) under nitrogen. At 10° C., 54.1 g of isobutyryl chloride were added dropwise over the course of 1 h. The reaction was then stirred at room temperature for 5 h. 140 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted with 4×120 ml of ethyl acetate. The combined organic phases were washed with 1N HCl (50 ml), saturated NaHCO3 (50 ml) and NaCl (50 ml) solutions, dried with sodium sulphate and completely evaporated. The residue was boiled under reflux in n-hexane (240 ml) with active charcoal. After filtration of the active charcoal, the filtrate was cooled to 0° C. and the title compound was filtered. 54.5 g of product were obtained. The yield was 76%.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[C:3](=[O:8])[NH:2]2.N1C=CC=CC=1.[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17].O>C(#N)C>[C:15]([N:2]1[C:3](=[O:8])[CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2)(=[O:19])[CH:16]([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
C12NC(C(C=C1)C2)=O
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
54.1 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetonitrile was evaporated off in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 4×120 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 1N HCl (50 ml), saturated NaHCO3 (50 ml) and NaCl (50 ml) solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
completely evaporated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in n-hexane (240 ml) with active charcoal
FILTRATION
Type
FILTRATION
Details
After filtration of the active charcoal
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the title compound was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(C)C)(=O)N1C2C=CC(C1=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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